Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate
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Overview
Description
Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexylamino group and a butanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate can be achieved through a multi-step process. One common method involves the reaction of cyclohexylamine with an appropriate ester precursor under controlled conditions. The reaction typically requires the use of a solvent such as methanol and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-(cyclohexylamino)-2-oxoethoxy]benzoate
- Methyl 2-[[2-(cyclohexylamino)-2-oxo-1-phenylethyl]amino]benzoate
Uniqueness
Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-3-11(13(17)18-2)14-9-12(16)15-10-7-5-4-6-8-10/h10-11,14H,3-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVYGUIKXYMIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NCC(=O)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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